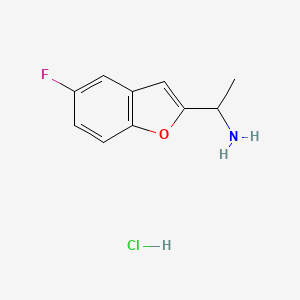

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Description

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS 1795283-85-0) is a halogenated benzofuran derivative with a molecular weight of 215.65 g/mol and the molecular formula C₁₀H₁₁ClFNO . The compound features a benzofuran core substituted with a fluorine atom at the 5-position and an ethylamine side chain at the 2-position, which is protonated as a hydrochloride salt.

Benzofuran derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals. The fluorine substituent in this compound likely enhances metabolic stability and modulates electronic properties, while the ethylamine group may facilitate interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name |

1-(5-fluoro-1-benzofuran-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNICTNUQWLKQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde and 2-bromoethanamine hydrobromide.

Formation of Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction.

Introduction of Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The fluorine atom on the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties , making it a candidate for further research in drug development. Its ability to modulate biological pathways could lead to new treatments for infections and inflammatory diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

- Nucleophilic substitutions : The fluorine atom can be replaced with other functional groups, allowing for the diversification of derivatives.

- Oxidation and reduction reactions : These processes can modify the compound to yield alcohols or ketones, expanding its utility in synthetic chemistry.

Material Science

In industrial applications, this compound is explored for developing new materials. Its unique chemical structure may contribute to the formulation of advanced polymers or coatings with specific functional properties.

Biological Studies

Research is ongoing to understand the mechanism of action of this compound. Initial findings indicate that it may interact with specific molecular targets, such as enzymes or receptors involved in inflammatory responses or microbial growth regulation. Understanding these interactions could pave the way for novel therapeutic strategies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various benzofuran derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Inflammatory Response Modulation

Research has highlighted the role of benzofuran derivatives in modulating inflammatory pathways. Preliminary data suggest that 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amie hydrochloride could inhibit specific pro-inflammatory cytokines, warranting further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and availability.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Halogen Substituent Effects: The 5-fluoro substituent in the target compound reduces steric hindrance compared to the 5-chloro analog (), which has a higher molecular weight (232.11 vs. 215.65) and increased lipophilicity due to chlorine’s larger atomic radius and polarizability .

The 5-methoxy group in is electron-donating, which could increase the electron density of the benzofuran ring, altering reactivity or binding affinity .

Heterocycle Variations :

- Replacing benzofuran’s oxygen with sulfur in the benzothiophene analog () modifies electronic properties and solubility. Sulfur’s lower electronegativity and larger atomic size may enhance lipophilicity and alter π-π stacking interactions .

Availability and Safety :

- The target compound is currently unavailable , whereas the 5-chloro analog () and 5-methoxy derivative () are accessible through suppliers like American Elements . Safety data for many analogs (e.g., ) remain unspecified, highlighting a gap in hazard characterization.

Research Implications:

- Pharmacological Potential: Halogenated benzofurans are often explored as kinase inhibitors or CNS agents. The fluorine in the target compound may improve blood-brain barrier penetration compared to chlorine .

- Synthetic Feasibility : The absence of the target compound in stock () suggests synthetic challenges, whereas analogs like the 5-methoxy derivative () are more readily available, indicating established synthetic routes .

Biological Activity

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride, a compound with the molecular formula and a molecular weight of approximately 215.65 g/mol, has garnered attention for its potential biological activities. This compound features a benzofuran ring substituted with a fluorine atom, which may influence its pharmacological properties and reactivity in biological systems.

The compound appears as a yellowish solid with a melting point ranging from 47 to 51 degrees Celsius. Its unique structure allows for various chemical reactions, including electrophilic substitutions and nucleophilic attacks due to the presence of the amine functional group and the fluorine atom.

Biological Activity Overview

Research into the biological activity of benzofuran derivatives indicates that they exhibit a range of pharmacological effects, including anticancer, antibacterial, and antifungal properties. The following sections detail specific findings related to this compound.

Anticancer Activity

A study on benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16. The results indicated that structural modifications on the benzofuran scaffold could enhance antiproliferative activity. For instance, compounds with specific substitutions exhibited up to four times greater potency than their unsubstituted counterparts .

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | A549 | 15 | Moderate |

| Benzofuran derivative X | HT-29 | 7 | High |

| Benzofuran derivative Y | B-16 | 20 | Moderate |

Antibacterial and Antifungal Activity

In vitro studies have shown that benzofuran derivatives possess notable antibacterial and antifungal properties. For example, compounds similar to this compound exhibited inhibition zones against various bacterial strains. The presence of halogen substituents was found to enhance bioactivity significantly .

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Benzofuran derivative Z | Escherichia coli | 22 |

| Benzofuran derivative A | Bacillus subtilis | 20 |

The mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in inflammatory responses or microbial growth modulation .

Case Studies

Recent case studies have highlighted the potential therapeutic applications of benzofuran derivatives, including their use as lead compounds in drug discovery. For instance, a study focused on optimizing benzofurans for tuberculosis treatment identified promising candidates that inhibit critical enzymatic pathways in bacterial metabolism .

Q & A

Q. What methodologies resolve discrepancies in reported melting points?

- Methodological Answer : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare results with literature after verifying sample purity via TLC (silica gel, ethyl acetate/hexane) .

Notes

- Evidence Limitation : Direct data on the target compound is scarce; answers infer methodologies from structurally related hydrochlorides and benzofuran derivatives.

- Chirality : Assume the compound is racemic unless enantiomerically resolved via stated methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.